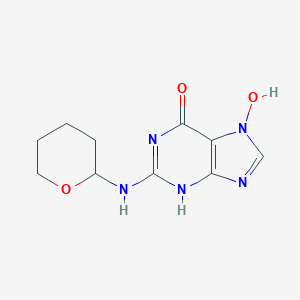
N(2)-Tetrahydropyranyl-7-hydroxyguanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(2)-Tetrahydropyranyl-7-hydroxyguanine, also known as this compound, is a useful research compound. Its molecular formula is C10H13N5O3 and its molecular weight is 251.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
N(2)-Tetrahydropyranyl-7-hydroxyguanine is primarily recognized for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, making it a candidate for developing new pharmaceuticals.
Antioxidant Properties
Research indicates that compounds similar to this compound can activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This pathway helps in the transcription of antioxidant genes, suggesting that this compound may enhance cellular resilience against oxidative damage .
Neuroprotective Effects
Studies have shown that derivatives of guanine can protect neuronal cells from toxic agents like 6-hydroxydopamine (6-OHDA). The activation of the Nrf2 pathway by such compounds has been linked to reduced apoptosis in neuronal cells, indicating potential applications in neurodegenerative diseases like Parkinson's disease .
Chemical Synthesis
The synthesis of this compound involves various methodologies that utilize tetrahydropyranyl ethers (THPEs) as protecting groups. These methods are significant for the selective protection and deprotection of functional groups during multi-step syntheses.
Tetrahydropyranylation Techniques
Several catalytic systems have been developed for the efficient formation of THP ethers from alcohols and phenols, which are essential in synthesizing complex molecules like this compound. For instance:
- Catalytic Systems : Utilizing catalysts such as niobium (V) chloride and molecular iodine has shown high yields in the tetrahydropyranylation process, allowing for the protection of sensitive functional groups under mild conditions .
- Deprotection Strategies : The THP group can be selectively removed under mild acidic conditions or through Pd/C-catalyzed hydrogenation, facilitating further synthetic modifications without damaging other functional groups .
Biochemical Research
This compound's biochemical properties make it a subject of interest in studying enzyme interactions and metabolic pathways.
Interaction with Enzymes
Research has indicated that guanine derivatives can act as substrates or inhibitors for various enzymes, including those involved in nucleotide metabolism and DNA repair mechanisms. Understanding these interactions can lead to insights into drug design targeting specific enzymatic pathways.
Histone Deacetylase Inhibition
The compound has also been investigated for its potential as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in epigenetic regulation and cancer therapy. Certain derivatives have shown promising activity against HDACs, suggesting possible applications in cancer treatment .
Data Tables
Case Studies
- Neuroprotection Study : A study demonstrated that pretreatment with a guanine derivative activated the Nrf2 pathway, leading to significant protection against oxidative stress-induced apoptosis in neuronal cell lines .
- Synthesis Optimization : Researchers optimized conditions for the tetrahydropyranylation of alcohols using niobium (V) chloride, achieving high yields and selectivity for sensitive substrates, which could be applied to synthesize this compound efficiently .
Eigenschaften
CAS-Nummer |
107550-41-4 |
|---|---|
Molekularformel |
C10H13N5O3 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
7-hydroxy-2-(oxan-2-ylamino)-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O3/c16-9-7-8(11-5-15(7)17)13-10(14-9)12-6-3-1-2-4-18-6/h5-6,17H,1-4H2,(H2,12,13,14,16) |
InChI-Schlüssel |
WROXEVOGBLPWDQ-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)NC2=NC3=C(C(=O)N2)N(C=N3)O |
Isomerische SMILES |
C1CCOC(C1)NC2=NC(=O)C3=C(N2)N=CN3O |
Kanonische SMILES |
C1CCOC(C1)NC2=NC(=O)C3=C(N2)N=CN3O |
Synonyme |
N(2)-tetrahydropyranyl-7-hydroxyguanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















